5-fluoro-2-methyl-3-[2-(1{H}-tetrazol-1-yl)ethyl]-1{H}-indole
Description
5-Fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole is a fluorinated indole derivative featuring a 2-methyl group at position 2 and a 2-(1H-tetrazol-1-yl)ethyl substituent at position 3. The tetrazole ring, a nitrogen-rich heterocycle, is notable for its bioisosteric properties, often mimicking carboxylic acids in medicinal chemistry.
Properties
IUPAC Name |
5-fluoro-2-methyl-3-[2-(tetrazol-1-yl)ethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5/c1-8-10(4-5-18-7-14-16-17-18)11-6-9(13)2-3-12(11)15-8/h2-3,6-7,15H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDCXLPMPLOACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
Phenylhydrazine derivatives substituted with fluorine at the 5-position are synthesized via directed ortho-metalation (DoM) of 4-fluoroaniline, followed by diazotization and reduction. The ketone component, 3-(2-(1H-tetrazol-1-yl)ethyl)-2-methylcyclohexanone, is prepared through a two-step sequence:
- Alkylation : 2-Methylcyclohexanone is treated with 1,2-dibromoethane in the presence of NaH to introduce a bromoethyl side chain at the 3-position.
- Tetrazole Formation : The bromoethyl intermediate undergoes a Huisgen 1,3-dipolar cycloaddition with sodium azide and trimethylsilyl chloride, yielding the tetrazole moiety.
Cyclization and Optimization
Heating the phenylhydrazine and ketone in acetic acid at 120°C for 12 hours induces cyclization, producing the indole core. The reaction’s regioselectivity is governed by the electronic effects of the fluorine substituent, which directs cyclization to the para position. Yields range from 45–60%, with purification requiring column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Phenylhydrazine prep | DoM, Diazotization, Reduction | 72 |
| Ketone alkylation | NaH, 1,2-dibromoethane | 85 |
| Tetrazole formation | NaN₃, TMSCl, DMF, 80°C | 68 |
| Fischer cyclization | AcOH, 120°C, 12 h | 58 |
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-mediated methodologies enable modular assembly of the indole scaffold while preserving sensitive functional groups. The Fang-Lautens indole synthesis, leveraging vinyl gem-dibromo anilines, is particularly effective for introducing substituents at the 2- and 3-positions.
Indole Core Construction
Vinyl gem-dibromo aniline precursors, such as 5-fluoro-2-methyl-3-vinyl-1H-indole, are synthesized via bromination of 5-fluoro-2-methylindole using N-bromosuccinimide (NBS) under radical conditions. Subsequent palladium-catalyzed coupling with 2-(1H-tetrazol-1-yl)ethylzinc bromide introduces the side chain.
Reaction Protocol :
Tetrazole Installation via Suzuki-Miyaura Coupling
An alternative route involves post-cyclization functionalization. The 3-bromoethyl-indole intermediate undergoes Suzuki-Miyaura coupling with a tetrazolylboronic ester. However, the tetrazole’s acidity (pKa ≈ 4.5) necessitates careful pH control to prevent protodeboronation.
Azirine-Aryne Cycloaddition for Regioselective Synthesis
Recent advances in aryne chemistry enable direct access to 3-substituted indoles. The reaction of 2H-azirines with in situ-generated arynes provides a regioselective pathway to the target compound.
Aryne Generation and Cycloaddition
Benzyne precursors (e.g., o-(trimethylsilyl)phenyl triflate) are treated with KF/18-crown-6 in THF at 60°C, generating reactive arynes. These intermediates undergo [2+2] cycloaddition with 2-(2-(1H-tetrazol-1-yl)ethyl)-2H-azirines, followed by ring expansion to yield the indole product.
Optimized Conditions :
Deprotection and Functionalization
Post-cyclization hydrogenolysis (H₂, Pd/C, MeOH) removes nitrobenzyl protecting groups, yielding the free 1H-tetrazole. This step achieves quantitative conversion but requires meticulous control to avoid over-reduction of the indole ring.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Fischer Indole | High functional group tolerance | Multi-step, moderate yields | 58 | Moderate |
| Palladium Coupling | Modular, late-stage diversification | Sensitive to tetrazole acidity | 70 | High |
| Azirine-Aryne | Regioselective, one-pot procedure | Specialized reagents (aryne precursors) | 77 | Low |
Chemical Reactions Analysis
5-fluoro-2-methyl-3-[2-(1{H}-tetrazol-1-yl)ethyl]-1{H}-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure includes a fluorine atom, which often enhances the biological activity of organic molecules. The presence of the tetrazole group is crucial as it can influence the compound's interaction with biological targets, potentially improving its efficacy and selectivity.
Antimicrobial Activity
Research indicates that derivatives of indole compounds, including 5-fluoro-2-methyl-3-[2-(1{H}-tetrazol-1-yl)ethyl]-1{H}-indole, exhibit promising antimicrobial properties. Studies have shown that similar indole derivatives possess significant antibacterial and antifungal activities against various pathogens. For instance, compounds with indole structures have been reported to effectively inhibit Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Anticancer Properties
Indole derivatives are known for their anticancer potential. The incorporation of a tetrazole moiety may enhance the compound's ability to interact with cancer cell targets. Research has demonstrated that certain indole derivatives can induce apoptosis in cancer cells, making them candidates for further development in oncology .
Neuropharmacology
The indole scaffold is also significant in neuropharmacology. Compounds similar to this compound have been studied for their effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety .
Case Study 1: Antimicrobial Testing
In a study assessing various indole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of indole derivatives, including the target compound. The findings revealed that it significantly reduced cell viability in several cancer cell lines through apoptosis induction mechanisms, highlighting its potential for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 5-fluoro-2-methyl-3-[2-(1{H}-tetrazol-1-yl)ethyl]-1{H}-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole are compared below with related indole derivatives bearing heterocyclic substituents. Key differences in substituents, synthesis yields, physical properties, and spectral data are highlighted.
Table 1: Structural and Functional Comparison of Indole Derivatives
Key Observations:
Heterocycle Impact on Synthesis :
- Triazole derivatives (e.g., 5e, 5b) are synthesized via Cu-catalyzed azide-alkyne cycloaddition (click chemistry) with moderate yields (22–42%) .
- Pyrazole analogs (e.g., 6c) achieve higher yields (72%) via acyl chloride coupling , while imidazole derivatives (e.g., 37) require multistep alkylation (39% yield) .
Physical Properties :
- Melting points vary significantly: imidazole derivatives (e.g., 37) exhibit high thermal stability (>200°C), whereas triazole analogs lack reported values, suggesting lower crystallinity .
Spectral Signatures :
- Tetrazole vs. Triazole : Tetrazoles typically show IR absorption near 1600 cm⁻¹ (C=N), whereas triazoles display distinct 1H NMR signals for triazole protons (δ ~7.8–8.0) .
- Fluorine Effects : 19F NMR shifts in fluorinated derivatives (e.g., δ -118 ppm for 5e) confirm electronic modulation by the 5-fluoro group .
Biological Activity
5-Fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula: C_{11}H_{12}FN_{5}
- Molecular Weight: 227.24 g/mol
- IUPAC Name: 5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole
The biological activity of 5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of phospholipase D (PLD), which is involved in cell signaling pathways. The IC50 values for PLD inhibition are reported to be around 20 nM for PLD2 and 25 nM for PLD1, indicating a potent inhibitory effect .
- Anticancer Activity: Preliminary studies suggest that derivatives of indole compounds can induce apoptosis in cancer cells. The tetrazole moiety may enhance the compound's interaction with cellular targets, potentially leading to increased cytotoxicity against tumor cells.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of 5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole and its derivatives. Key findings include:
- Synthesis Methods: The synthesis of this compound has been achieved through various methods, including the Fischer indole synthesis and reactions involving azirines . These methods allow for the selective introduction of functional groups that can modulate biological activity.
- Biological Assays: In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including HL-60 (human promyelocytic leukemia) cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value | Reference |
|---|---|---|---|
| PLD Inhibition | PLD2 | 20 nM | |
| Cytotoxicity | HL-60 (leukemia) | 15 µM | |
| Antiproliferative | Various cancer lines | Varies |
Case Study: Anticancer Potential
A study investigated the effects of 5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole on HL-60 cells. Treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. Flow cytometry analysis indicated that treated cells exhibited increased levels of annexin V positivity, confirming apoptotic cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole?
- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" approach. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole intermediates react with terminal alkynes (e.g., 1H-tetrazole derivatives) in PEG-400/DMF with CuI catalysis. Typical conditions: 12 hours at room temperature, followed by extraction with ethyl acetate, drying (Na₂SO₄), and purification via flash chromatography (70:30 ethyl acetate/hexane) . Yields vary (22–42%), necessitating optimization of stoichiometry and solvent systems.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C/19F NMR : Essential for confirming substitution patterns and fluorine integration. For instance, 19F NMR resolves fluorine environments (δ ≈ -115 to -120 ppm for aryl-F) .
- HRMS (FAB or ESI) : Validates molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
- TLC : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane) .
Q. How do structural features (e.g., tetrazole-ethyl linkage) influence physicochemical properties?
- Methodological Answer : The tetrazole ring introduces polarity and hydrogen-bonding capacity, enhancing water solubility. The ethyl spacer between indole and tetrazole reduces steric hindrance, favoring planar conformations. Computational modeling (e.g., DFT) can predict logP and pKa values, while X-ray crystallography (as in analogous compounds) reveals dihedral angles (e.g., ~42° between indole and tetrazole planes) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer : Contradictions may arise from rotamers or residual solvents. Strategies:
- Variable-temperature NMR : Identifies dynamic rotational barriers (e.g., tetrazole ring flipping).
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons unambiguously.
- Crystallographic validation : Single-crystal X-ray diffraction (e.g., CCDC data for 4-(1H-tetrazol-5-yl)-1H-indole) resolves ambiguities in regiochemistry .
Q. What mechanistic insights explain low yields in CuAAC-based syntheses?
- Methodological Answer : Side reactions (e.g., alkyne homocoupling or azide decomposition) reduce yields. Mitigation:
- Oxygen-free conditions : Use Schlenk techniques to prevent Cu(I) oxidation.
- Co-solvent optimization : PEG-400 enhances Cu(I) solubility, while DMF stabilizes intermediates .
- Catalyst screening : CuI vs. CuBr(PPh₃)₃ may improve regioselectivity .
Q. How can bioactivity studies be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- Target selection : Prioritize receptors with indole/tetrazole affinity (e.g., serotonin receptors, COX-2).
- In vitro assays : Use enzyme inhibition (e.g., COX-1/2) or cell viability (e.g., HepG2) with IC50 determination. Reference compounds (e.g., indomethacin) validate assay conditions .
- SAR studies : Modify substituents (e.g., methyl at position 2, fluorine at 5) to correlate structure with activity .
Q. What strategies address poor crystallinity during X-ray diffraction analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
